![molecular formula C17H17ClF2N4O3 B4619990 1-({1-[(2-氯-5-甲基苯氧基)甲基]-1H-吡唑-3-基}羰基)-5-(二氟甲基)-3-甲基-4,5-二氢-1H-吡唑-5-醇](/img/structure/B4619990.png)

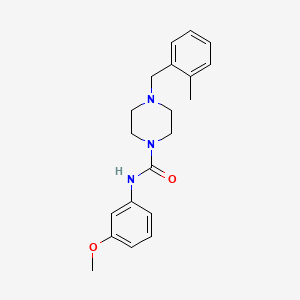

1-({1-[(2-氯-5-甲基苯氧基)甲基]-1H-吡唑-3-基}羰基)-5-(二氟甲基)-3-甲基-4,5-二氢-1H-吡唑-5-醇

描述

Pyrazole derivatives, such as the compound , are of significant interest in various scientific fields due to their diverse chemical and biological activities. These compounds often serve as key intermediates or end products in the synthesis of pharmaceuticals, agrochemicals, and materials science. The synthesis, characterization, and analysis of such molecules have been extensively studied to understand their structural, physical, and chemical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. Methods such as regiospecific synthesis have been utilized for creating specific pyrazole derivatives, ensuring precise control over the molecular structure (Isuru R. Kumarasinghe et al., 2009).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques like X-ray crystallography, which provides detailed information about the molecular geometry and intermolecular interactions. Such analyses reveal the planarity or non-planarity of the molecules and the presence of intramolecular hydrogen bonding, which can significantly influence the compound's chemical reactivity and physical properties (Z. Şahin et al., 2011).

Chemical Reactions and Properties

Pyrazole derivatives participate in various chemical reactions, including nucleophilic substitution, electrophilic addition, and cyclization reactions. These reactions are crucial for the functionalization of the pyrazole core, enabling the introduction of diverse substituents that modify the compound's chemical and physical properties. The specific reactivity patterns of these derivatives depend on the nature of the substituents and the pyrazole core's electronic characteristics.

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystallinity, are influenced by the molecular structure and the nature of substituents. For instance, the introduction of halogen atoms or methoxy groups can significantly affect the compound's solubility in organic solvents and water, which is critical for their application in various domains (N. P. Rai et al., 2009).

科学研究应用

合成和结构表征

吡唑衍生物由于其多用途,包括作为有机合成中的中间体,因此在化学中具有重要意义。例如,具有官能化侧链的吡唑为合成具有潜在生物活性的化合物提供了一个平台(Grotjahn 等人,2002 年)。该过程涉及将受保护的炔醇与酰氯偶联以形成炔酮,然后与肼反应以产生吡唑核。

缓蚀

已研究吡唑衍生物的缓蚀性能,证明了其在酸性环境中保护金属免受腐蚀的有效性。对吡喃吡唑衍生物的研究表明,在 HCl 溶液中对低碳钢具有很高的抑制效率,表明吡唑化合物在工业应用中的潜力(Yadav 等人,2016 年)。

生化研究的配体设计

吡唑衍生物也用于生化研究的配体设计。用各种取代基修饰吡唑环的能力允许创建具有特定结合性质的化合物,这在研究生物系统和开发新的治疗剂中很有用(Harper 等人,1994 年)。

抗肿瘤活性

最近的研究集中在吡唑衍生物作为潜在的抗肿瘤剂。一项研究合成了一系列包含噻吩部分的双吡唑基噻唑,对肝细胞癌 (HepG2) 细胞系表现出有希望的抗肿瘤活性,突出了吡唑基化合物在癌症治疗中的治疗潜力(Gomha 等人,2016 年)。

分子对接研究

吡唑衍生物一直是分子对接研究的主题,以预测它们与各种生物靶标的结合亲和力。此类研究通过在分子水平上模拟吡唑化合物与靶蛋白的相互作用,提供了吡唑化合物作为治疗剂的潜在功效的见解(Viji 等人,2020 年)。

属性

IUPAC Name |

[1-[(2-chloro-5-methylphenoxy)methyl]pyrazol-3-yl]-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClF2N4O3/c1-10-3-4-12(18)14(7-10)27-9-23-6-5-13(22-23)15(25)24-17(26,16(19)20)8-11(2)21-24/h3-7,16,26H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDYKCXGWOWXMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(C1)(C(F)F)O)C(=O)C2=NN(C=C2)COC3=C(C=CC(=C3)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClF2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-methylbenzamide](/img/structure/B4619909.png)

![(3aR,7aS)-2-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4619914.png)

![N-cyclopropyl-3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B4619921.png)

![2-methoxy-N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}benzamide](/img/structure/B4619933.png)

![4-[5-[(4-bromobenzyl)thio]-4-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4619945.png)

![2-chloro-5-[({[5-(2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoic acid](/img/structure/B4619954.png)

![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B4619960.png)

![2-(3-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4619976.png)

![3-(1,3-benzodioxol-5-yl)-5-({[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole](/img/structure/B4620005.png)

![2-({2-[1-(3-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-4(1H)-pyrimidinone](/img/structure/B4620006.png)

![methyl 3-bromo-5-[3-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4620010.png)